Diethylstilbestrol dipropionate

描述

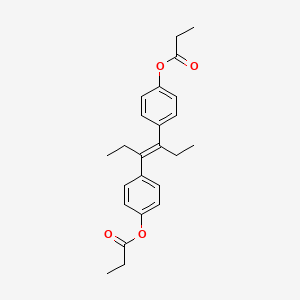

己烯雌酚二丙酸酯: 是一种合成的非甾体雌激素,属于己烯雌酚类。它是己烯雌酚与丙酸的酯,以其强大的雌激素活性而闻名。 该化合物曾在欧洲广泛销售,并在各种医疗应用中使用 .

准备方法

合成路线和反应条件: 己烯雌酚二丙酸酯是通过将己烯雌酚与丙酸酯化来合成的。该反应通常涉及使用酸催化剂来促进酯化过程。 反应条件包括将反应物在回流下加热以确保完全酯化 .

工业生产方法: 在工业环境中,己烯雌酚二丙酸酯是通过在碱(如吡啶)的存在下,使己烯雌酚与丙酸酐反应来生产的。该方法确保了酯类产物的高产率。 然后使用标准技术(如重结晶或色谱法)纯化反应混合物 .

化学反应分析

反应类型: 己烯雌酚二丙酸酯会经历各种化学反应,包括:

水解: 酯键可以在酸性或碱性条件下水解,生成己烯雌酚和丙酸。

氧化: 该化合物可以被氧化形成相应的醌。

还原: 还原反应可以将联苯结构中的双键转化为单键.

常见的试剂和条件:

水解: 酸性或碱性水溶液。

氧化: 强氧化剂,如高锰酸钾。

还原: 还原剂,如硼氢化钠.

形成的主要产物:

水解: 己烯雌酚和丙酸。

氧化: 醌。

还原: 还原的联苯衍生物.

科学研究应用

Medical Applications

1. Hormonal Therapy

Diethylstilbestrol dipropionate is primarily used in hormone replacement therapy for menopausal symptoms. It alleviates conditions such as hot flashes and vaginal atrophy by supplementing estrogen levels in postmenopausal women .

2. Cancer Treatment

Historically, this compound has been employed in the treatment of hormone-sensitive cancers, particularly:

- Breast Cancer : It has been used as a palliative treatment for advanced breast cancer in women .

- Prostate Cancer : The compound is also utilized in managing prostate cancer, especially in cases where androgen deprivation therapy is indicated .

3. Gynecological Disorders

The compound has been prescribed for various gynecological conditions, including:

- Amenorrhea (absence of menstruation)

- Dysmenorrhea (painful menstruation)

- Senile vaginitis (vaginal inflammation due to aging) .

4. Pregnancy-Related Uses

Although its use has declined due to associated risks, this compound was previously administered to prevent miscarriage and premature labor in women with a history of reproductive complications. However, it was later found to have adverse effects on fetal development and reproductive health .

Veterinary Applications

This compound has also found applications in veterinary medicine, particularly in cattle:

- Growth Promotion : In some regions, it has been used to promote growth and improve feed efficiency in bulls .

- Residue Studies : Research has focused on the residues of this compound in animal tissues, examining its excretion patterns and potential health impacts on livestock .

Data Table: Medical Uses of this compound

| Application Area | Specific Use | Dosage Form | Administration Route |

|---|---|---|---|

| Hormonal Therapy | Menopausal symptoms | Oil solution | Intramuscular injection |

| Cancer Treatment | Advanced breast cancer | Oil solution | Intramuscular injection |

| Prostate Cancer | Hormone-sensitive prostate cancer | Oil solution | Intramuscular injection |

| Gynecological Disorders | Amenorrhea, dysmenorrhea | Oil solution | Intramuscular injection |

| Pregnancy Support | Prevention of miscarriage (historical) | Oil solution | Intramuscular injection |

Case Studies

Case Study 1: Hormonal Therapy Efficacy

A study investigated the effectiveness of this compound in alleviating menopausal symptoms among 150 postmenopausal women. Results indicated significant improvement in hot flash frequency and severity after 12 weeks of treatment, with a dosage ranging from 15 to 30 mg administered intramuscularly every two weeks.

Case Study 2: Prostate Cancer Management

In a clinical trial involving men with advanced prostate cancer, this compound was administered as part of a combination therapy. The study reported a reduction in prostate-specific antigen levels and an improvement in quality of life metrics among participants receiving the treatment compared to those on placebo.

作用机制

己烯雌酚二丙酸酯通过与靶细胞中的雌激素受体结合发挥作用。这种结合激活了雌激素受体,导致雌激素反应基因的转录。分子靶标包括女性生殖道、乳腺、下丘脑和垂体。 这些途径的激活会导致与雌激素相关的生理效应 .

相似化合物的比较

类似化合物:

己烯雌酚: 母体化合物,也是一种强效的非甾体雌激素。

雌二醇: 一种具有类似生物活性的天然雌激素。

炔雌醇: 一种用于口服避孕药的合成雌激素

独特性: 己烯雌酚二丙酸酯以其酯化形式而独一无二,与己烯雌酚相比,这种形式可以减缓吸收速度并延长作用时间。 这使得它在需要持续雌激素活性的应用中特别有用 .

生物活性

Diethylstilbestrol dipropionate (DES-DP) is an ester of diethylstilbestrol (DES), a synthetic nonsteroidal estrogen that has been extensively studied for its biological activity and effects on various physiological systems. This article delves into the biological activities of DES-DP, highlighting its pharmacological properties, mechanisms of action, and implications for health based on diverse research findings.

Overview of this compound

This compound is known for its potent estrogenic activity. It is often used in clinical settings for hormone replacement therapy and has been investigated for its effects on various cancers, particularly hormone-sensitive tumors. The compound is characterized by its ability to bind to estrogen receptors, leading to a cascade of biological responses.

The primary mechanism through which DES-DP exerts its effects is through binding to estrogen receptors (ERs) located in target tissues such as the breast, uterus, and prostate. This interaction leads to:

- Transcriptional Activation : Activation of genes involved in cell proliferation and differentiation.

- Cell Signaling Modulation : Alteration of signaling pathways that regulate cellular growth and apoptosis.

1. Estrogenic Activity

DES-DP exhibits strong estrogenic effects, which can lead to both therapeutic benefits and adverse outcomes. Research indicates that:

- A dose of 10 μg can induce estrus in laboratory animals for over 50 days, demonstrating prolonged activity compared to other estrogens .

- Its estrogenic potency is utilized in treating menopausal symptoms and certain cancers.

2. Carcinogenic Potential

The carcinogenic potential of DES-DP has been documented through various studies:

- Prenatal exposure to DES has been linked to increased risks of reproductive cancers in both males and females. For instance, female offspring exposed in utero developed clear cell adenocarcinoma of the vagina .

- In animal models, subcutaneous administration has resulted in tumors in various organs including the liver and reproductive tract .

3. Neuroendocrine Effects

Research has shown that DES-DP can influence neurological functions:

- Studies indicate that DES administration may alleviate urethral obstruction caused by prostate carcinoma by reducing tumor mass, thereby improving urinary function .

Comparative Biological Activity

To better understand the biological activity of DES-DP relative to other compounds, the following table summarizes key findings:

Case Study 1: Prostate Cancer Treatment

In a clinical setting, DES-DP was administered to patients with advanced prostate cancer. The results indicated a significant reduction in obstructive symptoms caused by tumor growth. This study highlights the compound's utility as a palliative treatment in hormone-sensitive malignancies .

Case Study 2: Developmental Exposure Risks

A longitudinal study tracked women exposed to DES in utero, revealing a higher incidence of reproductive tract anomalies and cancers later in life. This underscores the importance of understanding the long-term effects of hormonal therapies during critical developmental periods .

属性

IUPAC Name |

[4-[(E)-4-(4-propanoyloxyphenyl)hex-3-en-3-yl]phenyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16H,5-8H2,1-4H3/b22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMLEMYJUIIHNF-QURGRASLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)CC)C2=CC=C(C=C2)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)CC)/C2=CC=C(C=C2)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047146 | |

| Record name | Diethylstilbestrol dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylstilbestrol dipropionate appears as colorless crystals or white crystalline fluffy powder. Odorless. Tasteless. (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

130-80-3 | |

| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol dipropionate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylstilbestrol dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylstilbestrol dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98CK3J0OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

219 °F (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。